Synthesis and Characterization of N-Methyl-2-(p-tolyl)ethanamine: An In-depth Technical Guide
Synthesis and Characterization of N-Methyl-2-(p-tolyl)ethanamine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-2-(p-tolyl)ethanamine, a compound of interest to researchers and professionals in the fields of organic chemistry and drug development. This document details a common synthetic methodology, outlines key characterization techniques, and presents both experimental and predicted data in a structured format for ease of reference.
Synthesis
A prevalent and effective method for the synthesis of N-Methyl-2-(p-tolyl)ethanamine is the reductive amination of 4-methylphenylacetone with methylamine. This two-step, one-pot reaction involves the initial formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 4-methylphenylacetone.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-Methyl-2-(p-tolyl)ethanamine via reductive amination.
Materials:
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4-Methylphenylacetone
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Methylamine (40% solution in water or 2M in methanol)
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Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (or other suitable solvent like dichloromethane or 1,2-dichloroethane)
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Diethyl ether or ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid (for salt formation and purification, optional)
Procedure:
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Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylphenylacetone (1 equivalent) in methanol. To this solution, add methylamine solution (1.5-2 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5 equivalents), portion-wise to control the evolution of hydrogen gas. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reducing agent for imines. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-Methyl-2-(p-tolyl)ethanamine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.
Characterization
The synthesized N-Methyl-2-(p-tolyl)ethanamine can be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.
Predicted and Reported Physical and Spectroscopic Data
The following table summarizes key physical and spectroscopic data for N-Methyl-2-(p-tolyl)ethanamine. Note that while some data is reported in databases, detailed experimental spectra are not widely available. Therefore, some of the NMR and IR data are predicted based on the chemical structure and comparison with analogous compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-2-(4-methylphenyl)ethanamine | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow oil | - |
| Boiling Point | Predicted: Higher than 2-(p-tolyl)ethylamine (214 °C) | Based on similar compounds |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.10 (d, 2H), 7.05 (d, 2H), 2.75 (t, 2H), 2.65 (t, 2H), 2.40 (s, 3H), 2.30 (s, 3H), ~1.5 (br s, 1H, NH) | Prediction based on analogous structures |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 137.0, 135.5, 129.0 (2C), 128.5 (2C), 53.0, 36.0, 35.0, 21.0 | Prediction based on analogous structures |
| FTIR (neat, cm⁻¹) | Predicted: 3300-3400 (N-H stretch), 3020-3080 (Ar C-H stretch), 2850-2960 (Alkyl C-H stretch), 1610, 1515 (C=C stretch), 810 (p-subst. bend) | Prediction based on functional groups |
| Mass Spectrum (EI) | Predicted m/z (%): 149 (M⁺), 134, 105, 91, 44 | Prediction based on structure and fragmentation of 2-(p-tolyl)ethylamine[2] |
Characterization Workflow
The logical flow for the characterization of the synthesized product is outlined below.
Discussion of Characterization Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, appearing as two doublets. The ethyl chain protons will appear as two triplets. The methyl group on the nitrogen and the methyl group on the aromatic ring will each present as a singlet. The N-H proton will likely appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of ten carbon atoms in unique chemical environments. The aromatic carbons will have characteristic shifts in the downfield region (120-140 ppm). The aliphatic carbons of the ethyl chain and the two methyl groups will appear in the upfield region.
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FTIR Spectroscopy: The infrared spectrum will provide evidence for the key functional groups. A characteristic N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations around 1610 and 1515 cm⁻¹. The p-disubstituted pattern of the aromatic ring will give a strong out-of-plane bending vibration around 810 cm⁻¹.
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Mass Spectrometry: The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 149, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of a methyl group (M-15) leading to a fragment at m/z 134, and benzylic cleavage to form the tropylium-like ion at m/z 105 or the p-methylbenzyl cation at m/z 91. A characteristic fragment for N-methylamines is often observed at m/z 44, corresponding to [CH₂=NHCH₃]⁺.
